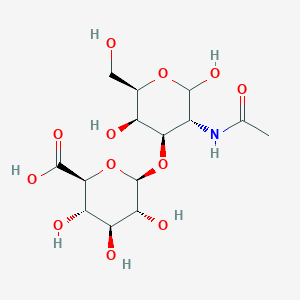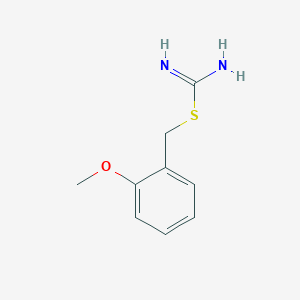
N-Acetylchondrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylchondrosine (NAC) is a naturally occurring compound that has been found to have various applications in scientific research. It is a derivative of chondroitin sulfate, a glycosaminoglycan that is commonly found in connective tissues. NAC has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for therapeutic use in various diseases.
Applications De Recherche Scientifique
Enzymatic Degradation in Rabbit Liver
N-Acetylchondrosine undergoes enzymatic degradation in rabbit liver. Nakamura et al. (1988) demonstrated that when N-Acetylchondrosine is incubated with a rabbit liver crude enzyme extract, β-glucuronidase degrades it, leading to the liberation of monosaccharides such as glucuronic acid and N-acetylgalactosamine. This process contributes to understanding the degradation of chondroitin sulfates in biological systems (Nakamura, Takagaki, Majima, & Endo, 1988).
Chemical Reactivity and Modification
Inoue and Nagasawa (1982) explored the chemical reactivity of N-Acetylchondrosine, revealing its potential for creating specific chemical derivatives. They found that N-Acetylchondrosine can be activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to produce O-acylisourea. This derivative did not react with nucleophile reagents over a wide pH range, indicating specific chemical properties that could be exploited in biochemical applications (Inoue & Nagasawa, 1982).
Implications in Protein Acetylation
Protein acetylation, a posttranslational modification, is influenced by compounds like N-Acetylchondrosine. Choudhary et al. (2009) reported that lysine acetylation targets protein complexes and regulates major cellular functions. This insight highlights the broader implications of N-Acetylchondrosine in understanding and manipulating protein acetylation pathways (Choudhary, Kumar, Gnad, Nielsen, Rehman, Walther, Olsen, & Mann, 2009).
Acetylcholinesterase Interaction
N-Acetylchondrosine's interaction with acetylcholinesterase (AChE) is another area of research. Eckroat, Manross, and Cowan (2020) discussed the role of acetylcholinesterase inhibitors in Alzheimer's disease treatment, highlighting the importance of understanding such interactions for therapeutic applications (Eckroat, Manross, & Cowan, 2020).
Propriétés
Numéro CAS |
18341-92-9 |
|---|---|
Nom du produit |
N-Acetylchondrosine |
Formule moléculaire |
C14H23NO12 |
Poids moléculaire |
397.33 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO12/c1-3(17)15-5-10(6(18)4(2-16)25-13(5)24)26-14-9(21)7(19)8(20)11(27-14)12(22)23/h4-11,13-14,16,18-21,24H,2H2,1H3,(H,15,17)(H,22,23)/t4-,5-,6+,7+,8+,9-,10-,11+,13?,14-/m1/s1 |
Clé InChI |
LJORHONFMDUUHP-XQLAHFFZSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonymes |
N-acetylchondrosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)





![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
